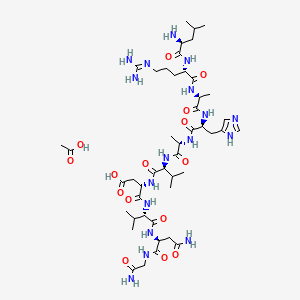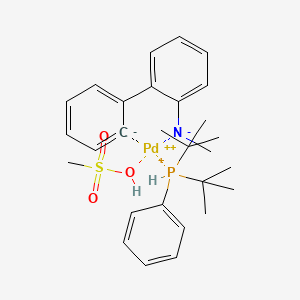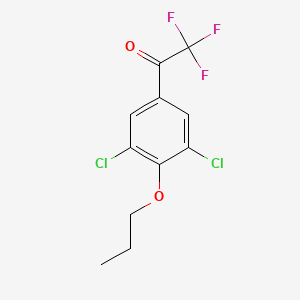
1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of dichloro, propoxy, and trifluoro groups attached to a phenyl ring, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3,5-dichloro-4-propoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with substituted nucleophiles in place of chlorine atoms.
Applications De Recherche Scientifique
1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(3,5-Dichloro-4-propoxyphenyl)ethanone
- 1-(3,5-Dichloro-4-propoxyphenyl)-1-butanol
- (3,5-Dichloro-4-propoxyphenyl)boronic acid
Comparison: 1-(3,5-Dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoro group, which imparts distinct chemical and physical properties compared to its analogs. This trifluoro group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C11H9Cl2F3O2 |
|---|---|
Poids moléculaire |
301.09 g/mol |
Nom IUPAC |
1-(3,5-dichloro-4-propoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H9Cl2F3O2/c1-2-3-18-9-7(12)4-6(5-8(9)13)10(17)11(14,15)16/h4-5H,2-3H2,1H3 |
Clé InChI |
XIOFUTALTGFSPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1Cl)C(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



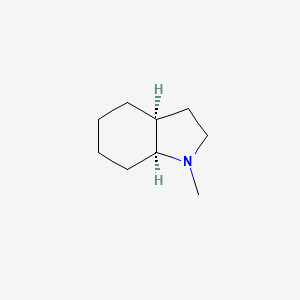
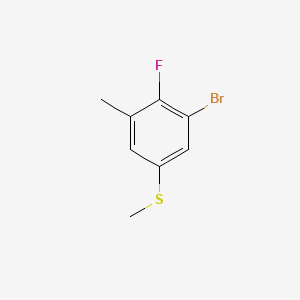

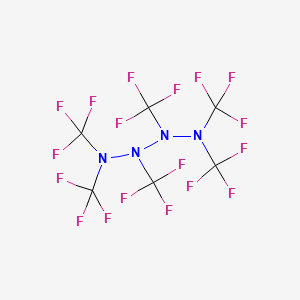
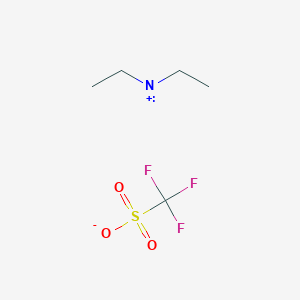
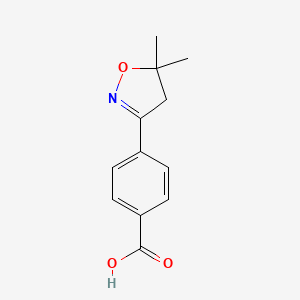
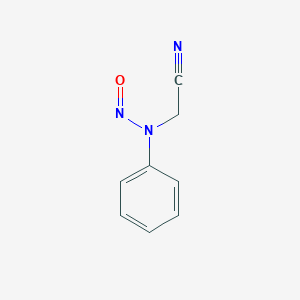
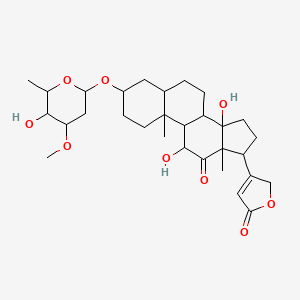
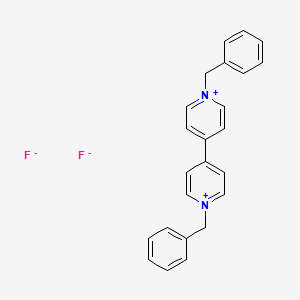
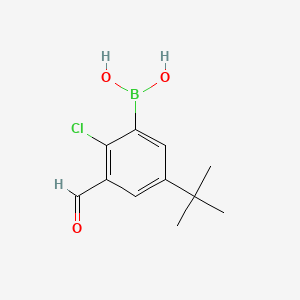
![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)
